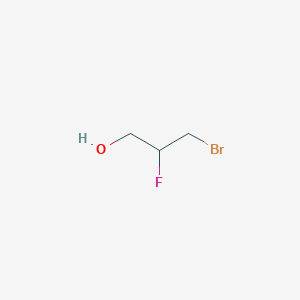

3-Bromo-2-fluoropropan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-fluoropropan-1-OL is a brominated and fluorinated derivative of propanol . It is a saturated alcohol that behaves as a thiol-reactive trifluoromethyl probe .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluoropropan-1-OL can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can help optimize the molecular structure and compute properties like the Molecular Electrostatic Potential (MEP) .Physical And Chemical Properties Analysis

3-Bromo-2-fluoropropan-1-OL has a molecular weight of 192.96 . Its physical properties such as refractive index, boiling point, and density are 1.4 (lit.), 124.5 °C/743 mmHg (lit.), and 1.861 g/mL at 25 °C (lit.) respectively .Applications De Recherche Scientifique

Anionotropic Rearrangements

3-Bromo-2-fluoropropan-1-OL is used in the study of anionotropic rearrangements . The kinetically controlled reaction of 3-bromo-1-(2-nitrophenyl)propan-1-ols and their formic acid esters with fluorosulfonic acid leads to the formation of various fluorosulfonates . This process involves complex transformations and rearrangements, providing valuable insights into the behavior of these compounds under different conditions .

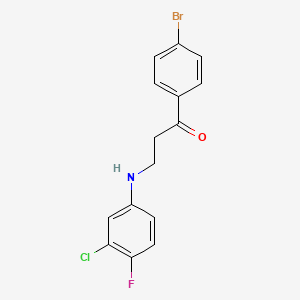

Synthesis of β-halonitrosopropiophenones

This compound can be used for the synthesis of β-halonitrosopropiophenones . The reaction of 1-(2-nitrophenyl)- and 1-(4-bromo-2-nitrophenyl)-3-bromopropan-1-ols or their esters in sulfuric acid results in the formation of cyclic ions, which upon subsequent treatment with ice water, afford β-bromo-2-nitrosopropiophenones .

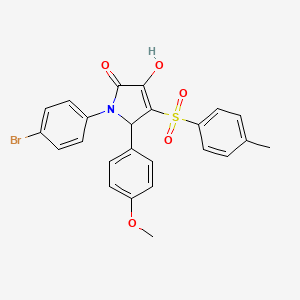

Fluorescent Probes

3-Bromo-2-fluoropropan-1-OL can potentially be used in the development of fluorescent probes . Fluorescent probes are powerful tools with vast potential for application in chemical biology. They are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .

Preparation of Trifluoromethylated and Difluoromethylated Amino Acids

A palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene (BTP) has been developed, which was used as a key step to prepare a series of trifluoromethylated and difluoromethylated amino acids . These are of great interest in peptide/protein-based chemical biology .

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-1-propanol, indicates that it is a combustible liquid that can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle it with protective gloves and clothing, and to use it only in a well-ventilated area .

Propriétés

IUPAC Name |

3-bromo-2-fluoropropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrFO/c4-1-3(5)2-6/h3,6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPIXHRDTUXVJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548424.png)

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)

![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)

![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)

![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2548445.png)